
3-Oxoandrost-4-en-17-yl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone enanthate is a synthetic form of testosterone, an androgen and anabolic steroid. It is primarily used in the treatment of low testosterone levels in men and hormone therapy for transgender men . This compound is an esterified form of testosterone, which allows for a slow release into the bloodstream when administered via intramuscular or subcutaneous injection .
Preparation Methods
The preparation of testosterone enanthate involves several steps:
Etherification: This step involves the reaction of 4-androstene-3,17-dione (4-AD) with absolute ethyl alcohol, triethyl orthoformate, and pyridine bromide hydrobromide to form ether compounds.
Reduction and Hydrolysis: The etherate is then reduced using sodium borohydride or potassium borohydride in methanol, followed by hydrolysis with hydrochloric acid and sodium hydroxide to produce testosterone.
Chemical Reactions Analysis
Testosterone enanthate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert testosterone enanthate into its active form, testosterone.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and heptanoyl chloride. The major products formed from these reactions are testosterone and its derivatives .
Scientific Research Applications
Testosterone enanthate has a wide range of scientific research applications:
Mechanism of Action
Testosterone enanthate acts as a prodrug of testosterone. Once administered, it is slowly released into the bloodstream and converted into testosterone. Testosterone then binds to androgen receptors in various tissues, initiating a cascade of cellular events that promote protein synthesis, muscle growth, and the development of male secondary sexual characteristics . The primary molecular targets are androgen receptors, and the pathways involved include the activation of gene transcription related to muscle growth and development .
Comparison with Similar Compounds
Testosterone enanthate is often compared with other testosterone esters, such as testosterone cypionate and testosterone propionate. These compounds share similar functions but differ in their ester chains, which affect their release rates and duration of action . For example:
Testosterone cypionate: Has a longer ester chain, resulting in a slower release and longer duration of action compared to testosterone enanthate.
Testosterone propionate: Has a shorter ester chain, leading to a faster release and shorter duration of action.
Testosterone enanthate is unique in its balance of release rate and duration, making it a popular choice for hormone replacement therapy .
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBWIIFXDYGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861868 |
Source


|
| Record name | 3-Oxoandrost-4-en-17-yl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
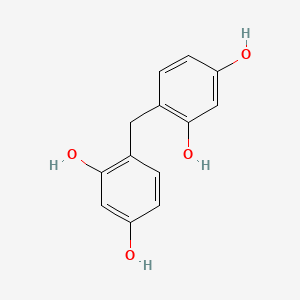
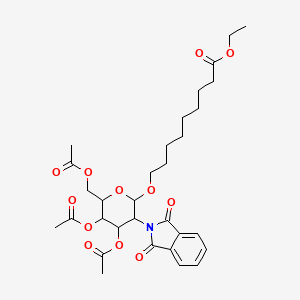
![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)
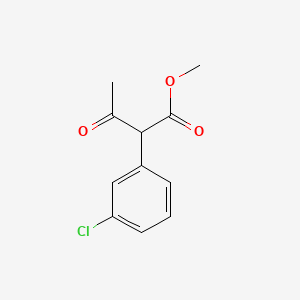
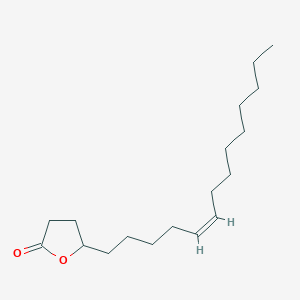
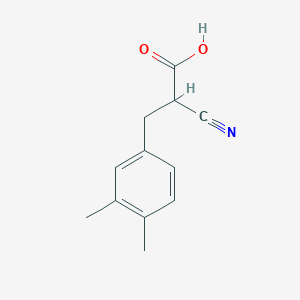
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)
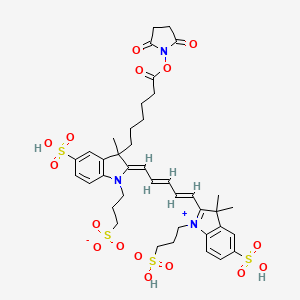
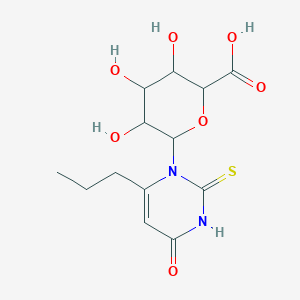
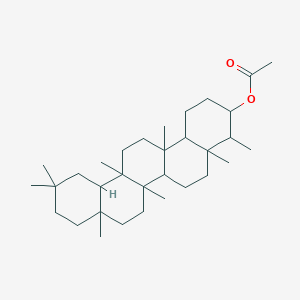
![9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12289684.png)
